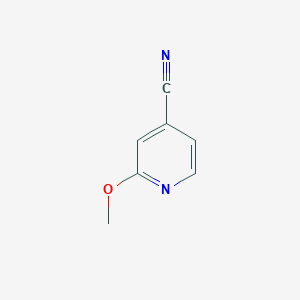
2-Methoxyisonicotinonitrile
Cat. No. B1588378
Key on ui cas rn:
72716-86-0
M. Wt: 134.14 g/mol
InChI Key: NZAZWLSRKMDRNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642624B2
Procedure details


Under a stream of N2 and with cooling, Na metal (2.7 g) was added to MeOH (36 ml) with a considerable exotherm. After the Na is dissolved, a solution of 2-chloro-4-cyanopyridine (15 g) in dioxane:MeOH (1:1, 110 ml) was added via dropping funnel over a 10 min period. The reaction was heated to reflux for 3.5 h then cooled at ˜10° C. overnight. Solid was filtered off and the solid was washed with MeOH. The filtrate was concentrated to ˜60 ml and H2O (60 ml) was added to redissolve a precipitate. Upon further concentration, a precipitate formed which was washed with H2O. Further concentration produced additional solids. The solids were combined and dried in vacuo overnight at 35° C. to provide 4-cyano-2-methoxypyridine which was used as is.

[Compound]
Name
Na
Quantity
2.7 g
Type
reactant
Reaction Step Two


[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
dioxane MeOH
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
N#N.[CH3:3][OH:4].Cl[C:6]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][N:7]=1>O1CCOCC1.CO>[C:12]([C:10]1[CH:9]=[CH:8][N:7]=[C:6]([O:4][CH3:3])[CH:11]=1)#[N:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Two
[Compound]
|
Name
|
Na
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
[Compound]
|
Name
|
Na
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)C#N
|
|
Name
|
dioxane MeOH
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1.CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over a 10 min
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3.5 h
|
|
Duration
|
3.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to ˜60 ml and H2O (60 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to redissolve a precipitate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Upon further concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a precipitate formed which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with H2O
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Further concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced additional solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo overnight at 35° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC(=NC=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
